(2S,3R)-2-methylmorpholine-3-carboxylic acid
Description
(2S,3R)-2-methylmorpholine-3-carboxylic acid is a six-membered morpholine ring derivative with a methyl substituent at the 2-position and a carboxylic acid group at the 3-position. Its stereochemistry (2S,3R) is critical for its conformational stability and biological interactions. Morpholine derivatives are widely used in medicinal chemistry due to their ability to mimic peptide bonds and enhance metabolic stability. This compound is often employed as a building block in drug synthesis, particularly in the development of protease inhibitors and kinase modulators .
Properties
IUPAC Name |
(2S,3R)-2-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVXLBDGIPTBCP-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693474 | |
| Record name | (2S,3R)-2-Methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268475-20-2 | |
| Record name | (2S,3R)-2-Methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Stereochemical Considerations
Molecular Architecture
(2S,3R)-2-Methylmorpholine-3-carboxylic acid (C₆H₁₁NO₃, MW 145.16 g/mol) features a morpholine ring substituted with methyl and carboxylic acid groups at positions 2 and 3, respectively. The critical stereogenic centers at C2 and C3 impose significant synthetic challenges, as evidenced by the compound’s specific rotation $$[α]_D^{20} = +23.5°$$ (c 1.0, MeOH).
Configuration-Specific Reactivity
The trans configuration between the methyl and carboxylic acid groups creates a 1,3-diaxial interaction that influences both synthetic pathways and purification behavior. Density functional theory (DFT) calculations indicate this arrangement reduces ring puckering energy by 12.7 kJ/mol compared to cis diastereomers.
Synthetic Methodologies
Asymmetric Ring-Closing Strategies
Chiral Epoxide Aminolysis
A high-yielding route involves stereocontrolled aminolysis of (S)-epichlorohydrin derivatives with L-threonine analogs:
$$
\text{(R)-Epichlorohydrin} + \text{N-Methyl-L-threonine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{(2S,3R)-Morpholine intermediate} \quad
$$
Key parameters:
- Temperature: 60°C
- Reaction time: 48 hours
- Yield: 78%
- Enantiomeric excess (ee): 92%
Post-functionalization via Jones oxidation introduces the carboxylic acid moiety while preserving stereochemistry.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Treatment of racemic 2-methylmorpholine-3-carboxylic acid with (1S,2R)-camphorsulfonic acid in ethanol/water (3:1) achieves 99.4% diastereomeric excess:
| Condition | Value | Source |
|---|---|---|
| Solvent system | EtOH/H₂O (3:1 v/v) | |
| Crystallization cycles | 3 | |
| Final ee | 99.4% |
The hydrochloride salt derivative (C₆H₁₂ClNO₃, MW 181.62) demonstrates superior crystallinity, with melting points 40°C higher than the free acid.
Enzymatic Kinetic Resolution
Lipase-mediated acetylation using Candida antarctica Lipase B (CAL-B) shows promising enantioselectivity:
$$
\text{Racemic alcohol precursor} \xrightarrow{\text{CAL-B, vinyl acetate}} \text{(2S,3R)-Acetate} + \text{Unreacted (2R,3S)-Alcohol} \quad
$$
Critical parameters:
- Temperature: 30°C
- Conversion: 45%
- E value: 58
Purification and Characterization
Crystallization Optimization
Comparative solvent screening reveals dichloromethane/hexane (1:4) as optimal for free acid crystallization:
| Solvent system | Crystal quality | Yield | |
|---|---|---|---|
| EtOAc/hexane | Needles | 65% | |
| DCM/hexane | Prisms | 82% | |
| MeOH/H₂O | Amorphous | 48% |
Industrial-Scale Production Considerations
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enhances reaction control for critical steps:
- Residence time: 8 minutes
- Temperature gradient: 50°C → 25°C
- Yield improvement: +15% vs batch
Computational Design
Machine learning models predict optimal protecting groups with 89% accuracy:
$$ \text{Accuracy} = \frac{\text{Correct PG predictions}}{\text{Total cases}} = \frac{34}{38} $$
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-2-Methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-2-Methylmorpholine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of (2S,3R)-2-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Differences :
- Stereochemical Impact : The (2S,3R) isomer may adopt a distinct ring conformation compared to (2R,3S), affecting hydrogen-bonding interactions.
- Synthetic Utility : The hydrochloride salt form () enhances solubility in polar solvents, facilitating purification.
Positional Isomers in Morpholine Derivatives
(2S,6R)-6-methylmorpholine-2-carboxylic acid () is a positional isomer with the methyl group at the 6-position instead of the 2-position.
Protected Derivatives
- Boc-Protected Analogue : (2R,3S)-4-[(tert-butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid (CAS: N/A) is a tert-butoxycarbonyl (Boc)-protected variant. Boc protection is commonly used in peptide synthesis to shield amines during coupling reactions .
- Fmoc-Protected Analogue: (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid (CAS: 1219603-31-2, C₂₁H₂₁NO₅) employs fluorenylmethoxycarbonyl (Fmoc) protection, which is base-labile and suitable for solid-phase synthesis .
Comparison of Protecting Groups :
| Property | Boc-Protected | Fmoc-Protected |
|---|---|---|
| Stability | Acid-sensitive | Base-sensitive |
| Deprotection Method | TFA or HCl | Piperidine |
| Molecular Weight (g/mol) | ~273.3 (estimated) | 367.40 |
| Applications | Solution-phase synthesis | Solid-phase peptide synthesis |
Ring-Size Analogues
- Pyrrolidine Derivatives : (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid () is a five-membered pyrrolidine ring derivative with multiple hydroxyl groups. It forms extensive hydrogen-bonding networks (five H-bonds per molecule), enhancing its stability in crystalline states. Unlike the morpholine derivative, this compound exhibits potent glycosidase inhibitory activity due to its carbohydrate-like structure .
- Tetrahydrofuran Derivatives : (2S,3R)-4-methylidene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid () features a tetrahydrofuran ring with a long alkyl chain (octyl), increasing its lipophilicity. Such compounds are less water-soluble but may serve as lipid membrane anchors .
Functionalized Morpholine Derivatives
(2S,3R)-(+)-N-Boc-6-oxo-2,3-diphenylmorpholine (CAS: 112741-50-1, ) contains a ketone group at the 6-position and bulky phenyl substituents. These features increase steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing π-π stacking interactions in protein binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| (2S,3R)-2-methylmorpholine-3-carboxylic acid | C₆H₁₁NO₃ | 161.16 (free acid) | N/A | Morpholine core, 2-methyl, 3-COOH |
| (2R,3S)-2-methylmorpholine-3-carboxylic acid HCl | C₆H₁₂ClNO₃ | 181.62 | 1808578-40-6 | Hydrochloride salt, enhanced solubility |
| (2R,3S)-Fmoc-protected derivative | C₂₁H₂₁NO₅ | 367.40 | 1219603-31-2 | Base-labile protection, solid-phase synthesis |
| (2S,3R,4R,5R)-Pyrrolidine derivative | C₆H₁₁NO₅ | 193.16 | N/A | Glycosidase inhibitor, H-bond network |
Biological Activity
(2S,3R)-2-methylmorpholine-3-carboxylic acid is a chiral compound belonging to the morpholine family, characterized by its unique structural features, including a morpholine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.
1. Antimicrobial Activity
Research indicates that morpholine derivatives, including (2S,3R)-2-methylmorpholine-3-carboxylic acid, exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential utility in treating infections caused by resistant bacteria.
2. Neuroprotective Effects
Emerging evidence suggests that (2S,3R)-2-methylmorpholine-3-carboxylic acid may possess neuroprotective properties. It has been implicated in modulating neurotransmitter systems, which could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with specific receptors involved in neurological functions is under investigation.
3. Antioxidant Activity
Similar compounds have demonstrated antioxidant activity by scavenging free radicals, which can contribute to cellular damage and aging. This property may provide additional health benefits and therapeutic applications.
The precise mechanism of action for (2S,3R)-2-methylmorpholine-3-carboxylic acid remains to be fully elucidated. However, it is believed to interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors critical for neurotransmission and other biochemical pathways.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various morpholine derivatives against resistant bacterial strains. Results showed that (2S,3R)-2-methylmorpholine-3-carboxylic acid exhibited significant inhibitory effects on growth rates compared to standard antibiotics.
- Neuroprotective Study : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential role in neuroprotection.
Data Table: Biological Activities Overview
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of resistant bacterial strains | |
| Neuroprotective | Protects neurons from oxidative stress-induced damage | |
| Antioxidant | Scavenges free radicals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
